molecular formula C14H23NO4 B13992753 3-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]but-2-enoic acid

3-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]but-2-enoic acid

Cat. No.: B13992753
M. Wt: 269.34 g/mol
InChI Key: NGPKCHIBFABYLL-UHFFFAOYSA-N
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Description

(E)-3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)but-2-enoic acid is a synthetic organic compound that features a piperidine ring substituted with a tert-butoxycarbonyl group and a but-2-enoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)but-2-enoic acid typically involves multiple steps. One common approach is to start with the piperidine ring, which is then functionalized with a tert-butoxycarbonyl group. The but-2-enoic acid moiety is introduced through a series of reactions, including alkylation and esterification. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods aim to maximize efficiency and minimize waste, often employing green chemistry principles to reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)but-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other reducible groups.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

(E)-3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)but-2-enoic acid has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It can be used in studies involving enzyme inhibition or receptor binding.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (E)-3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)but-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Piperidine derivatives: These include compounds like piperine and piperidine itself, which have similar structural features.

    But-2-enoic acid derivatives: These include compounds like crotonic acid, which share the but-2-enoic acid moiety.

Uniqueness

(E)-3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)but-2-enoic acid is unique due to its combination of a piperidine ring and a but-2-enoic acid moiety, which imparts specific chemical and biological properties. This combination allows for versatile applications in various fields, distinguishing it from other similar compounds.

Properties

Molecular Formula

C14H23NO4

Molecular Weight

269.34 g/mol

IUPAC Name

3-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]but-2-enoic acid

InChI

InChI=1S/C14H23NO4/c1-10(9-12(16)17)11-5-7-15(8-6-11)13(18)19-14(2,3)4/h9,11H,5-8H2,1-4H3,(H,16,17)

InChI Key

NGPKCHIBFABYLL-UHFFFAOYSA-N

Canonical SMILES

CC(=CC(=O)O)C1CCN(CC1)C(=O)OC(C)(C)C

Origin of Product

United States

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